molecular formula C14H13N5O3 B13464276 3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B13464276
M. Wt: 299.28 g/mol
InChI Key: XKJIZDSRGUFDIT-UHFFFAOYSA-N
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Description

3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, also known as lenalidomide, is a dicarboximide compound. It consists of a 1-oxoisoindoline structure bearing an azidomethyl substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. This compound is known for its immunomodulatory, anti-angiogenic, and antineoplastic properties .

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

3-[7-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H13N5O3/c15-18-16-6-8-2-1-3-9-10(8)7-19(14(9)22)11-4-5-12(20)17-13(11)21/h1-3,11H,4-7H2,(H,17,20,21)

InChI Key

XKJIZDSRGUFDIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction is carried out under specific conditions to yield the desired product . The process includes several steps such as bromination, cyclization, and reduction .

Industrial Production Methods

Industrial production of lenalidomide has been optimized to be scalable and environmentally friendly. One method involves the reduction of the nitro group using iron powder and ammonium chloride, which avoids the use of platinum group metals . The bromination step is performed in a chlorine-free solvent, methyl acetate, to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is lenalidomide itself, which is used in various therapeutic applications .

Scientific Research Applications

Lenalidomide has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

The compound 3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with an isoindole moiety and an azidomethyl group. Its molecular formula is C13H12N4O4C_{13}H_{12}N_4O_4, and it has a molecular weight of approximately 288.26 g/mol. The presence of the azide group suggests potential reactivity that could be harnessed in biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives. The minimum inhibitory concentrations (MICs) for related compounds have shown promising results against Mycobacterium tuberculosis. For example, derivatives with similar structures exhibited MIC values ranging from 0.5 to 4 µg/mL against resistant strains of M. tuberculosis, indicating significant tuberculostatic activity .

Compound TypeMIC (µg/mL)Target Pathogen
Piperidine derivatives0.5 - 4M. tuberculosis
Standard drug (INH)0.125 - 8M. tuberculosis

Cytotoxicity

The cytotoxic effects of the compound were evaluated using non-cancerous cell lines. Compounds structurally similar to This compound demonstrated selective toxicity, with IC50 values significantly higher than their antimicrobial activity thresholds. For instance, some derivatives showed IC50 values exceeding 100 µg/mL against normal cells while maintaining low MICs against pathogenic bacteria .

The biological mechanisms underlying the activity of this compound involve interaction with cellular targets that regulate bacterial growth and survival. The azide group may facilitate bioorthogonal reactions, allowing for targeted delivery of therapeutic agents within microbial cells. This specificity could enhance the efficacy while minimizing off-target effects seen in traditional antibiotics .

Case Studies

  • Case Study on Tuberculostatic Activity : A recent study evaluated a series of piperidine derivatives against multiple strains of M. tuberculosis, demonstrating that modifications at the C-6 position significantly affected potency. The compound was found to exhibit comparable activity to leading antitubercular agents .
  • Cytotoxicity Assessment : In vitro assays revealed that while some derivatives displayed potent antimicrobial effects, they also presented a risk for cytotoxicity at higher concentrations. This dual effect necessitates careful dose optimization in therapeutic applications .

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